molecular formula C7H5Cl2N3 B8218775 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B8218775
M. Wt: 202.04 g/mol
InChI Key: KUQKETCTDHVORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is a high-value chemical building block in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel kinase inhibitors in targeted cancer therapy. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold in drug discovery recognized for its presence in FDA-approved and investigational therapeutics . The reactive chlorine atoms at the 2 and 4 positions make this compound an excellent precursor for nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine and other functional groups to create targeted compound libraries . The pyrrolo[2,1-f][1,2,4]triazine scaffold is integral to several kinase inhibitors and has demonstrated promising potential across a wide range of biological activities, including as Eg5 inhibitors, VEGFR-2 inhibitors, and anaplastic lymphoma kinase (ALK) inhibitors . This specific methyl-substituted dichloro derivative is designed for researchers developing new therapeutic agents, particularly in the field of oncology, where targeted kinase inhibition represents one of the most successful approaches . The compound is provided for research and development purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-5-6(8)10-7(9)11-12(5)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQKETCTDHVORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrrole Derivatives

The formation of the pyrrolo[2,1-f] triazine scaffold often begins with functionalized pyrrole precursors. A representative route involves N-amination followed by triazine ring closure (Figure 1). For example, pyrrole-2-carboxamide derivatives undergo N-amination using chloramine (NH2_2Cl) to introduce an N–N bond, followed by cyclization in basic conditions (e.g., 2 M NaOH) to form the triazine core . Subsequent chlorination at the 2- and 4-positions is achieved using phosphorus oxychloride (POCl3_3), while the methyl group at position 6 is introduced via alkylation or during earlier synthetic stages .

Key Optimization Steps :

  • Temperature Control : Exothermic reactions during chlorination require cooling to −10°C to prevent side reactions.

  • Stoichiometry : A 2:1 molar ratio of POCl3_3 to the intermediate ensures complete dichlorination without over-chlorination .

Bromohydrazone-Mediated Synthesis

Bromohydrazones serve as pivotal intermediates for constructing the triazine ring. This method involves the condensation of α-bromoketones with hydrazines to form bromohydrazones, which undergo cyclization under acidic conditions (e.g., HCl/EtOH) to yield the pyrrolo-triazine framework . The methyl group is typically introduced via a Friedel-Crafts alkylation using methyl iodide (CH3_3I) and a Lewis acid catalyst like aluminum chloride (AlCl3_3).

Reaction Conditions :

StepReagentsTemperatureYield
Bromohydrazone Formationα-Bromoketone, Hydrazine25°C65–70%
CyclizationHCl/EtOHReflux75–80%
MethylationCH3_3I, AlCl3_30°C → 25°C60%

This method’s regioselectivity is enhanced by steric effects, directing substitution to the 6-position .

Rearrangement of Pyrrolooxadiazines

Thermal or acid-catalyzed rearrangement of pyrrolo[1,2-d] oxadiazines provides a streamlined route to pyrrolo-triazines. For instance, heating pyrrolooxadiazine derivatives at 120°C in toluene induces a Dimroth rearrangement , reorganizing the heterocyclic system into the target triazine structure . Post-rearrangement chlorination with POCl3_3 introduces the 2,4-dichloro substituents, while the methyl group is retained from the oxadiazine precursor.

Advantages :

  • High atom economy (no byproducts).

  • Compatibility with electron-withdrawing substituents.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of the triazine core. A Suzuki-Miyaura coupling, for example, attaches aryl or methyl groups to pre-chlorinated intermediates . Using Pd(PPh3_3)4_4 as a catalyst and potassium carbonate (K2_2CO3_3) as a base, methylboronic acid reacts with 2,4-dichloropyrrolo-triazine to install the 6-methyl group (Table 2).

CatalystBaseSolventYield
Pd(PPh3_3)4_4K2_2CO3_3DMF/H2_2O55%
Pd(dba)2_2Cs2_2CO3_3Toluene48%

This method’s modularity allows for diversification but requires stringent anhydrous conditions .

Multistep Synthesis via Triazinium Dicyanomethylide

A multistep approach involves generating triazinium dicyanomethylide intermediates, which react with electrophiles to form the pyrrolo-triazine skeleton. Starting from 2-cyanopyrrole, reaction with chloramine forms a triazinium salt, which is deprotonated to yield the dicyanomethylide. Quenching with methyl iodide installs the 6-methyl group, followed by chlorination .

Critical Parameters :

  • Deprotonation Agent : Sodium hydride (NaH) in tetrahydrofuran (THF).

  • Electrophile Reactivity : Methyl iodide’s high electrophilicity ensures efficient alkylation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Unfortunately, information regarding specific applications of 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is limited in the provided search results. However, based on the available data, here's what can be gathered:

Basic Information

  • Name: this compound is the chemical name .
  • CAS Number: 1552232-67-3 .
  • Molecular Formula: C7H5Cl2N3 .
  • Molecular Weight: 202.04 g/mol .
  • Synonyms: Pyrrolo[2,1-f][1,2,4]triazine, 2,4-dichloro-6-methyl- .
  • IUPAC Name: this compound .

Potential Applications and Research Context

  • Triazine Derivatives: The broader family of 1,2,4-triazines, to which this compound belongs, has been studied for antitumor activity . Many derivatives have shown remarkable antitumor activity and have been patented, reaching advanced phases of clinical trials .
  • Nitrogen Heterocycles: The compound is a nitrogen heterocycle .

Additional Information

  • Availability: This chemical can be purchased from suppliers such as Taizhou Nanfeng Pharmaceutical Research Institute and PharmaBlock Sciences (Nanjing), Inc . It is also offered by Astatech with 95% purity .
  • Related Compounds: Research has been done on the applications of 2,4,6-trichloro-1,3,5-triazine in organic synthesis .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This makes it a potent candidate for targeted cancer therapy .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of chlorine atoms and a methyl group in the structure allows for diverse chemical modifications, making it a versatile compound in drug development .

Biological Activity

2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by fused pyrrolo and triazine rings, contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5Cl2_2N3_3 with a molecular weight of 202.04 g/mol. The compound features two chlorine atoms and a methyl group that enhance its chemical reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7_7H5_5Cl2_2N3_3
Molecular Weight202.04 g/mol
Purity≥95%

The biological activity of this compound primarily involves its role as an inhibitor of various protein kinases. By binding to the active sites of these enzymes, it disrupts critical signaling pathways that regulate cell proliferation and survival. This mechanism positions the compound as a promising candidate for targeted cancer therapies.

Biological Activity Studies

Recent studies have evaluated the activity of this compound against key kinases involved in cancer progression.

Inhibition of Kinases

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR) kinases. For instance:

  • Compound 1 : IC50_{50} = 0.100 µM against EGFR.
  • Compound 2 : IC50_{50} = 0.066 µM against VEGFR-2.
  • Compound 3 : IC50_{50} = 0.023 µM against VEGFR-2.

These findings indicate that modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold can significantly enhance biological potency (Hunt et al., 2021) .

Study on Anti-Cancer Activity

A notable study involved the evaluation of the compound's derivatives in human tumor xenograft models. The results indicated robust preclinical activity with significant tumor growth inhibition observed in models treated with BMS-540215 (a derivative), which demonstrated an IC50_{50} of approximately 0.03 µM against VEGFR-2 and effective oral bioavailability (Borzilleri et al., 2006) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that the incorporation of a methyl group at the 5-position and an alkoxy group at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core resulted in enhanced inhibition potency against VEGFR-2 and EGFR kinases. This optimization process is crucial for developing more effective therapeutic agents (Song et al., 2023) .

Q & A

Q. Basic

  • Kinase inhibition : The scaffold is integral to inhibitors targeting EGFR, HER2, VEGFR-2, and ALK, with IC₅₀ values in low micromolar ranges .
  • Antiviral activity : Derivatives (e.g., remdesivir analogs) inhibit RNA-dependent RNA polymerases (RdRp) in SARS-CoV-2, Ebola, and noroviruses .
  • Oncology : Preclinical studies show efficacy in colon and breast cancer models via kinase pathway modulation .

How can researchers optimize synthetic yields of this compound?

Q. Advanced

  • Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., over-chlorination) .
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity during triazine ring formation .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product (>95% purity) .
  • Scale-up : Optimize solvent (DMF or acetonitrile) and stoichiometry (1.2 eq. methylating agents) for gram-scale synthesis .

How to resolve contradictions in bioactivity data across studies?

Q. Advanced

  • Assay validation : Compare in vitro kinase inhibition (e.g., ELISA-based ATPase assays) with cellular proliferation assays (e.g., MTT in HCT-116 cells) to confirm target specificity .
  • Structural characterization : Use X-ray crystallography or NMR to verify substituent positions, as misassigned methyl/chloro groups can skew SAR conclusions .
  • Metabolic stability testing : Assess liver microsome stability to differentiate intrinsic activity from pharmacokinetic artifacts .

What strategies are effective for designing derivatives targeting specific kinases?

Q. Advanced

  • Substituent engineering : Replace C-2/C-4 chlorines with electron-withdrawing groups (e.g., CF₃) to enhance ATP-binding pocket interactions .
  • Positional scanning : Introduce methyl or ethyl groups at C-7 to improve selectivity for VEGFR-2 over EGFR .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the core to E3 ligase ligands (e.g., thalidomide) to degrade kinase targets .

How can computational methods predict interactions with biological targets?

Q. Advanced

  • Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 4ZFP for EGFR) to model binding poses .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of triazine-protein interactions under physiological conditions .
  • QSAR models : Train models with datasets (e.g., ChEMBL IC₅₀ values) to predict activity of novel derivatives .

How does this compound compare to structurally similar heterocycles?

Q. Advanced

Compound Key Features Bioactivity
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazineIsopropyl group enhances lipophilicityEGFR inhibition (IC₅₀: 0.8 µM)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridineDichloro substitution on pyrroleLower kinase selectivity
Remdesivir analog (4-aminopyrrolotriazine)Amino group at C-4 improves RdRp bindingAnti-SARS-CoV-2 (EC₅₀: 0.07 µM)

What is its role in multi-target drug design?

Q. Advanced

  • Dual kinase inhibitors : Modify the core to target c-Met/VEGFR-2 simultaneously, reducing drug resistance in glioblastoma models .
  • Antiviral/anticancer hybrids : Conjugate the triazine core with nucleoside analogs (e.g., ribavirin motifs) for dual RNA polymerase/kinase inhibition .

How to scale synthesis for preclinical studies?

Q. Advanced

  • Flow chemistry : Use continuous-flow reactors to improve heat transfer and reduce reaction time (e.g., 80% yield at 50 g scale) .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale halogenation .
  • Quality control : Implement HPLC-UV (λ = 254 nm) and LC-MS to monitor purity (>98%) and isotopic patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.